molecular formula C20H19FN2OS B2864248 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide CAS No. 933230-69-4

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide

Cat. No.: B2864248
CAS No.: 933230-69-4
M. Wt: 354.44
InChI Key: CZZKRROHXNNDMC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide group. Benzamides are a class of compounds containing a benzene ring attached to an amide group . It also contains a thiazole ring, which is a type of heterocyclic compound with a five-membered C3NS ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of benzamide, thiazole, and fluorophenyl groups. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the amide group in the benzamide portion could potentially undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing its solubility and reactivity .

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is a highly potent and orally active fibrinogen receptor antagonist. It was developed to enhance therapeutic potential, especially for antithrombotic treatment in the acute phase. The compound showcases an excellent profile in both in vitro and in vivo studies for its human platelet aggregation inhibitory activity and oral availability in guinea pigs, pointing towards its potential application in preventing thrombosis Y. Hayashi et al., 1998.

Herbicide Detection in Natural Water

Analysis and detection techniques for dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates in natural water, were developed. These methods allow for the monitoring of herbicide transport and degradation in environmental studies, aiding in the understanding of their environmental impact L. Zimmerman, R. Schneider, E. Thurman, 2002.

Neurofibrillary Tangles and Beta-Amyloid Plaques Localization

Using 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) in conjunction with positron emission tomography, the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients were determined. This technique facilitates diagnostic assessment and assists in response monitoring during experimental treatments K. Shoghi-Jadid et al., 2002.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes and receptors involved in inflammatory, antimicrobial, antifungal, antiviral, and antitumor pathways .

Mode of Action

For instance, they can act as inhibitors, blocking the activity of enzymes, or as agonists, enhancing the activity of receptors . The specific mode of action would depend on the structure of the compound and the nature of its target.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain biochemicals, affecting cellular functions. If it acts as an agonist of a receptor, it could enhance certain cellular responses .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-13-8-14(2)10-16(9-13)19(24)22-7-6-18-12-25-20(23-18)15-4-3-5-17(21)11-15/h3-5,8-12H,6-7H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZKRROHXNNDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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